molecular formula C22H25N5OS B2542012 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone CAS No. 1286716-77-5

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone

Cat. No. B2542012
CAS RN: 1286716-77-5
M. Wt: 407.54
InChI Key: GHYSILAQYMJHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. BPTES has been extensively studied for its potential as an anticancer agent, as well as its role in regulating cellular metabolism.

Mechanism of Action

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone selectively inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, leading to a decrease in the production of ATP and other metabolites that are essential for cancer cell survival.
Biochemical and Physiological Effects
1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis. Additionally, 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been shown to alter cellular metabolism, leading to a decrease in the production of reactive oxygen species (ROS) and an increase in the production of NADPH, a cofactor that is essential for cellular antioxidant defense.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone as a research tool is its specificity for glutaminase, which allows for the selective inhibition of this enzyme without affecting other metabolic pathways. However, 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

Future research on 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone could focus on its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies could investigate the molecular mechanisms underlying 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone-mediated inhibition of glutaminase, as well as the potential for developing more potent and selective inhibitors of this enzyme.

Synthesis Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone involves several steps, starting with the reaction of 4-benzylpiperazine with 2-bromoacetophenone to form 1-(4-benzylpiperazin-1-yl)-2-bromoacetophenone. This intermediate is then reacted with o-tolylthiourea to form the final product, 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has been studied for its potential as an anticancer agent, as it selectively inhibits glutaminase activity in cancer cells. This leads to a decrease in glutamate production and a subsequent decrease in cell proliferation and survival. 1-(4-Benzylpiperazin-1-yl)-2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)ethanone has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c1-17-7-5-6-10-19(17)23-22-25-24-20(29-22)15-21(28)27-13-11-26(12-14-27)16-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYSILAQYMJHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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